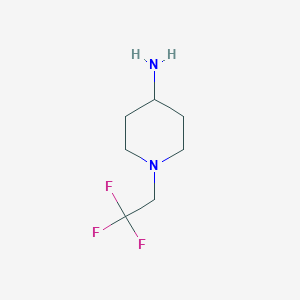

1-(2,2,2-三氟乙基)哌啶-4-胺

概述

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, can be achieved through various synthetic routes. One efficient approach involves gold catalysis to achieve the formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines, which could potentially be applied or adapted for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (Cui, Peng, & Zhang, 2009). Another method includes the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating the versatility of synthetic strategies in accessing piperidine derivatives (Lebold, Leduc, & Kerr, 2009).

Molecular Structure Analysis

The molecular structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, like other piperidine derivatives, is pivotal in determining its chemical reactivity and interaction with biological targets. Studies on similar compounds have elucidated the importance of the piperidine ring's conformation and the positioning of substituents for its biological activity and chemical properties. For instance, the conformational analysis of piperidine derivatives has been explored through NMR spectroscopy, providing insight into the spatial arrangement of atoms within the molecule and its implications for reactivity (Fomichev et al., 1988).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to nucleophilic substitution, reduction, oxidation, and cycloaddition. The presence of the trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)piperidin-4-amine could influence its reactivity, making it a valuable intermediate for further functionalization. The study on the kinetics and mechanism of the reaction of similar trifluoromethylated compounds with piperidine bases in various solvents sheds light on the complex nature of these reactions and the factors influencing their rates and outcomes (Jarczewski, Schroeder, & Dworniczak, 1986).

科学研究应用

聚合和材料性质:Wang等人(2005年)研究了三官能胺的Michael加成聚合,包括哌啶-4-胺衍生物与双丙烯酰胺的反应。他们发现这些聚合产生了含有二级和三级胺的新型线性聚(酰胺胺),对这些聚(酰胺胺)的分子量和性质进行了表征,表明在材料科学方面有潜在应用(Wang, Liu, Hu, Hong, & Pan, 2005)。

聚合机理:吴等人(2004年)探讨了不同三官能胺的Michael加成聚合机理,包括哌啶-4-胺衍生物与双丙烯酸酯的反应。他们的研究揭示了这些胺的反应顺序,这对于理解和改进聚合过程至关重要(Wu, Liu, He, Chung, & Goh, 2004)。

药物应用:《专家对治疗专利的看法》(2002年)的一篇文章讨论了1-芳酰基-4-(m-氨甲基苯基)哌啶衍生物作为低分子量三胺酶抑制剂的开发。这些化合物与1-(2,2,2-三氟乙基)哌啶-4-胺有结构相关性,可能由于其潜在的抗炎特性而在治疗哮喘或过敏性鼻炎中有用(Author, 2002)。

化学合成和催化:崔、彭和张(2009年)报道了通过金催化合成哌啶-4-酮的两步法,展示了包括哌啶-4-胺衍生物在内的二级胺的应用。这种方法对生物碱合成具有重要意义,并突出了这些化合物在合成有机化学中的作用(Cui, Peng, & Zhang, 2009)。

结构和计算化学:Kumar等人(2020年)对(E)-1-苄基-N-(4-氯苄基亚苄基)哌啶-4-胺进行了研究,重点关注其晶体结构和使用密度泛函理论(DFT)进行的理论计算。这项研究揭示了哌啶-4-胺衍生物的结构方面,这对于材料和药物应用至关重要(Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020)。

安全和危害

The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585537 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

CAS RN |

187217-99-8 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)

![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)